molecular formula C15H11N3O4 B1417148 2H-Indol-2-one, 1,3-dihydro-3-[(4-methoxyphenyl)imino]-5-nitro- CAS No. 57743-23-4

2H-Indol-2-one, 1,3-dihydro-3-[(4-methoxyphenyl)imino]-5-nitro-

Cat. No.: B1417148
CAS No.: 57743-23-4
M. Wt: 297.26 g/mol
InChI Key: VKRBYIUJUCWEEI-UHFFFAOYSA-N
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Description

2H-Indol-2-one, 1,3-dihydro-3-[(4-methoxyphenyl)imino]-5-nitro-: is a synthetic organic compound belonging to the indole family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Indol-2-one, 1,3-dihydro-3-[(4-methoxyphenyl)imino]-5-nitro- typically involves multi-step organic reactions. One common method includes the condensation of 2H-indol-2-one with 4-methoxyaniline in the presence of a nitro group donor under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with a catalyst like hydrochloric acid or sulfuric acid to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. The reaction conditions are carefully monitored to ensure consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2H-Indol-2-one, 1,3-dihydro-3-[(4-methoxyphenyl)imino]-5-nitro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2H-Indol-2-one, 1,3-dihydro-3-[(4-methoxyphenyl)imino]-5-nitro- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2H-Indol-2-one, 1,3-dihydro-3-[(4-methoxyphenyl)imino]-5-nitro- involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, inhibiting their activity and modulating various biological processes. The nitro group plays a crucial role in its reactivity and biological activity, often participating in redox reactions and forming reactive intermediates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-Indol-2-one, 1,3-dihydro-3-[(4-methoxyphenyl)imino]-5-nitro- stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the nitro group enhances its potential as a pharmacophore, making it a valuable compound for drug discovery and development .

Properties

IUPAC Name

3-(4-methoxyphenyl)imino-5-nitro-1H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O4/c1-22-11-5-2-9(3-6-11)16-14-12-8-10(18(20)21)4-7-13(12)17-15(14)19/h2-8H,1H3,(H,16,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKRBYIUJUCWEEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N=C2C3=C(C=CC(=C3)[N+](=O)[O-])NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50407469
Record name 3-(4-methoxyphenyl)imino-5-nitro-1H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50407469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57743-23-4
Record name 3-(4-methoxyphenyl)imino-5-nitro-1H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50407469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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